2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide is a chemical compound that belongs to the class of isonicotinamides. It is a white crystalline powder with a molecular weight of 356.48 g/mol. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The mechanism of action of 2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide is not fully understood. However, it has been shown to modulate the activity of various ion channels and receptors in the central nervous system, including NMDA receptors, AMPA receptors, and voltage-gated sodium channels. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. These effects may contribute to its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including glutamate and dopamine, in the brain. It has also been shown to enhance synaptic plasticity, which is important for learning and memory. In addition, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide is its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. It has also been shown to have a good pharmacokinetic profile, with a long half-life and good bioavailability. However, one of the limitations of this compound is its relatively low solubility, which may limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide. One direction is the further optimization of its synthesis method to improve the yield and purity of the product. Another direction is the development of new derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various diseases. Finally, more research is needed to explore its potential applications in other fields, such as materials science and catalysis.
Synthesemethoden
2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide can be synthesized through a multistep process involving the reaction of isonicotinic acid with cyclohexylmethylamine, followed by the reaction with 3-piperidinylamine. The final product is obtained after purification and crystallization. This synthesis method has been optimized to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been tested as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, it has been studied for its effects on neuronal excitability, synaptic transmission, and plasticity.
Eigenschaften
IUPAC Name |
2-amino-N-[1-(cyclohexylmethyl)piperidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c19-17-11-15(8-9-20-17)18(23)21-16-7-4-10-22(13-16)12-14-5-2-1-3-6-14/h8-9,11,14,16H,1-7,10,12-13H2,(H2,19,20)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMAFIPAVWRJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)C3=CC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.